molecular formula C13H11ClO2 B15440670 2-Propanone, 1-(2-chloro-1-naphthyloxy)- CAS No. 73826-07-0

2-Propanone, 1-(2-chloro-1-naphthyloxy)-

Cat. No.: B15440670
CAS No.: 73826-07-0
M. Wt: 234.68 g/mol
InChI Key: PMCMLZQTFUZXGR-UHFFFAOYSA-N
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Description

2-Propanone, 1-(2-chloro-1-naphthyloxy)- is a ketone derivative featuring a 2-chloro-1-naphthyloxy substituent at the first carbon of the propanone backbone. The molecule combines a reactive ketone group with a bulky aromatic substituent, suggesting applications in organic synthesis, pharmaceuticals, or agrochemicals. The chloro and naphthyloxy groups confer distinct electronic and steric properties, influencing reactivity, solubility, and stability .

Properties

CAS No.

73826-07-0

Molecular Formula

C13H11ClO2

Molecular Weight

234.68 g/mol

IUPAC Name

1-(2-chloronaphthalen-1-yl)oxypropan-2-one

InChI

InChI=1S/C13H11ClO2/c1-9(15)8-16-13-11-5-3-2-4-10(11)6-7-12(13)14/h2-7H,8H2,1H3

InChI Key

PMCMLZQTFUZXGR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=C(C=CC2=CC=CC=C21)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group and Substituent Effects

a. 1-Chloro-2-propanone (Chloroacetone)

  • Formula : C₃H₅ClO; MW : 92.52 g/mol .
  • Key Properties : Volatile liquid (bp ~119°C), used in tear gas and synthesis.
  • Comparison : The target compound’s naphthyloxy group increases molecular weight (~232.67 g/mol estimated) and reduces volatility. The aromatic system enhances UV absorption and may improve thermal stability compared to chloroacetone’s simpler structure .

b. 2-Propanone, 1-[3-(Trifluoromethyl)phenyl]-

  • Formula : C₁₀H₉F₃O; MW : 202.18 g/mol .
  • Key Properties : Higher bp (estimated 362.70 K) due to trifluoromethyl’s electron-withdrawing effects.
  • Comparison : The target’s naphthyloxy group is bulkier, likely increasing boiling point further. Chloro vs. CF₃ substituents alter polarity: Cl is less electronegative but still electron-withdrawing, affecting nucleophilic reactivity .

c. 2-Propanone, 1-(2,4-Dimethoxyphenyl)-

  • Formula : C₁₀H₁₂O₃; MW : 180.20 g/mol .
  • Key Properties : Bp 170–175°C at 20 mmHg; vapor pressure 0.00228 mmHg at 25°C.
  • Comparison : Methoxy groups (electron-donating) vs. chloro-naphthyloxy (electron-withdrawing) will influence solubility and reactivity. The target’s chloro-naphthyloxy group may reduce solubility in polar solvents but enhance aromatic π-π stacking interactions .

Propanol Derivatives

2-Propanol, 1-chloro-3-(1-naphthalenyloxy)-, (S)

  • Formula : C₁₃H₁₃ClO₂; MW : 236.69 g/mol .
  • Comparison: The propanol’s hydroxyl group enables hydrogen bonding, increasing bp vs. the target’s ketone. The ketone’s carbonyl group enhances electrophilicity, making it more reactive in condensations or nucleophilic additions .

Physicochemical Properties (Estimated)

Property 2-Propanone, 1-(2-chloro-1-naphthyloxy)- 1-Chloro-2-propanone 1-(3-Trifluoromethylphenyl)-propanone
Molecular Weight ~232.67 g/mol 92.52 g/mol 202.18 g/mol
Boiling Point >200°C (estimated) 119°C 89.5°C (calculated)
Vapor Pressure <0.001 mmHg (estimated) 15.2 mmHg at 20°C N/A
Polarity Moderate (Cl, ketone) High (Cl, ketone) High (CF₃, ketone)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Propanone, 1-(2-chloro-1-naphthyloxy)-, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution. A typical procedure involves reacting 2-chloro-1-naphthol with a propanone derivative (e.g., 1-chloropropanone) in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ to deprotonate the naphthol. Reaction time (2–4 hours) and temperature (room temperature to 60°C) must be optimized to avoid side products like over-chlorination .
  • Key Data : Evidence from similar naphthyloxy-propanone syntheses shows yields ranging from 45% to 72% depending on stoichiometric ratios of the naphthol to chlorinated propanone (1:1.2 recommended) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of 2-Propanone, 1-(2-chloro-1-naphthyloxy)-?

  • Methodology :

  • ¹H NMR : Expect aromatic proton signals in the δ 7.2–8.5 ppm range (naphthyl group) and a singlet for the propanone methyl group at δ 2.1–2.3 ppm. The absence of a hydroxyl peak confirms ether formation .
  • IR : A strong C=O stretch at ~1700 cm⁻¹ (propanone) and C-O-C stretch at ~1250 cm⁻¹ (ether linkage) .
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₃H₁₁ClO₂ (exact mass 234.05) with fragments at m/z 197 (loss of Cl) and 141 (naphthyl fragment) .

Advanced Research Questions

Q. What computational methods (DFT, molecular docking) are suitable for studying the electronic properties and potential bioactivity of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311G++(d,p)) can predict bond angles, dipole moments, and HOMO-LUMO gaps to assess reactivity. Molecular docking (AutoDock Vina) against enzymes like cytochrome P450 can elucidate interactions with biological targets .
  • Data Contradictions : Experimental vs. computational logP values may differ due to solvent effects. Calibrate models using experimental partition coefficients from HPLC retention times .

Q. How do steric effects from the naphthyloxy group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Compare reaction rates with analogous compounds (e.g., phenyloxy vs. naphthyloxy derivatives) using kinetic studies (UV-Vis monitoring). The bulky naphthyl group reduces accessibility to the propanone’s carbonyl carbon, slowing nucleophilic attack. Steric parameters (Taft’s Es) correlate with rate constants .
  • Case Study : Substitution with piperidine shows a 40% slower rate for the naphthyloxy derivative compared to phenyloxy analogs .

Q. What strategies mitigate thermal decomposition during purification via distillation or recrystallization?

  • Methodology :

  • Distillation : Use reduced pressure (≤10 mmHg) to lower boiling points. For example, similar chlorinated propanones decompose above 150°C; maintain temperatures below 120°C .
  • Recrystallization : Use a mixed solvent system (e.g., ethyl acetate/hexane) to enhance solubility at high temperatures and reduce impurities. Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for 2-Propanone, 1-(2-chloro-1-naphthyloxy)- across literature sources?

  • Root Causes :

  • Polymorphism: Crystallize the compound from different solvents (e.g., ethanol vs. acetone) and compare DSC thermograms .
  • Impurity Profiles: Analyze via GC-MS to detect residual solvents or chlorinated byproducts. Even 2% impurities can alter melting points by 5–10°C .
    • Recommended Protocol : Standardize recrystallization conditions and report solvent systems alongside melting points .

Experimental Design Challenges

Q. What are the pitfalls in scaling up the synthesis from milligram to gram quantities?

  • Critical Factors :

  • Exothermic Reactions: Use jacketed reactors with controlled cooling during chloride addition to prevent runaway reactions .
  • Solvent Volume: Maintain a solvent-to-reactant ratio of 10:1 (v/w) to ensure homogeneity. Scaling without adjustment leads to precipitation and reduced yields .

Safety and Handling

Q. What are the occupational exposure limits (OELs) for handling chlorinated intermediates during synthesis?

  • Guidelines : Chlorinated propanones are irritants. Use fume hoods with airflow ≥100 ft/min and monitor airborne concentrations via NIOSH Method 1003. OELs for similar compounds are 0.1 ppm (8-hour TWA) .

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